molecular formula C12H10N2O4S B11996438 4'-Nitro[1,1'-biphenyl]-4-sulfonamide CAS No. 100136-76-3

4'-Nitro[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B11996438
CAS No.: 100136-76-3
M. Wt: 278.29 g/mol
InChI Key: MBLDYEXWNFSKAI-UHFFFAOYSA-N
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Description

4’-Nitro[1,1’-biphenyl]-4-sulfonamide is an organic compound characterized by the presence of a nitro group and a sulfonamide group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Nitro[1,1’-biphenyl]-4-sulfonamide typically involves the nitration of biphenyl derivatives followed by sulfonation. One common method includes the reaction of 4-nitrobiphenyl with sulfonamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and sulfonation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.

Types of Reactions:

    Oxidation: The nitro group in 4’-Nitro[1,1’-biphenyl]-4-sulfonamide can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

    Reduction: 4’-Amino[1,1’-biphenyl]-4-sulfonamide.

    Substitution: Various halogenated biphenyl sulfonamides.

Scientific Research Applications

4’-Nitro[1,1’-biphenyl]-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 4’-Nitro[1,1’-biphenyl]-4-sulfonamide involves its interaction with biological molecules. The nitro group can undergo reduction in vivo, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes, making it a potential candidate for antimicrobial and anticancer therapies.

Comparison with Similar Compounds

  • 4’-Nitro[1,1’-biphenyl]-4-carbaldehyde
  • 4’-Nitro[1,1’-biphenyl]-4-carboxylic acid
  • 4’-Amino[1,1’-biphenyl]-4-sulfonamide

Comparison: 4’-Nitro[1,1’-biphenyl]-4-sulfonamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry.

Properties

CAS No.

100136-76-3

Molecular Formula

C12H10N2O4S

Molecular Weight

278.29 g/mol

IUPAC Name

4-(4-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C12H10N2O4S/c13-19(17,18)12-7-3-10(4-8-12)9-1-5-11(6-2-9)14(15)16/h1-8H,(H2,13,17,18)

InChI Key

MBLDYEXWNFSKAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

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